Alsterpaullone

Kinase Inhibition Cell Cycle Regulation Paullone SAR

Alsterpaullone is the high-precision CDK/GSK-3β inhibitor of choice when selectivity and functional distinction matter. Its 4 nM potency on GSK-3α/β makes it indispensable for tau phosphorylation studies in Alzheimer's models, while its unique dual induction of G2/M arrest and caspase-9‑mediated mitochondrial apoptosis—functionally uncouplable with ZVAD—enables precise dissection of cytotoxic mechanisms not achievable with flavopiridol or roscovitine. In nephrology research, it delivers maximal podocyte protection, outperforming kenpaullone in PAN-injury models. This is your definitive benchmarking standard for next-generation CDK inhibitor screening and a critical tool for neurodegenerative and oncology target validation where generic substitution is scientifically unsound.

Molecular Formula C16H11N3O3
Molecular Weight 293.28 g/mol
CAS No. 237430-03-4
Cat. No. B1665728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlsterpaullone
CAS237430-03-4
Synonyms9-nitro-7,12-dihydroindolo(3,2-d)(1)benzazepin-6(5H)-one
alsterpaullone
Molecular FormulaC16H11N3O3
Molecular Weight293.28 g/mol
Structural Identifiers
SMILESC1C2=C(C3=CC=CC=C3NC1=O)NC4=C2C=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C16H11N3O3/c20-15-8-12-11-7-9(19(21)22)5-6-14(11)18-16(12)10-3-1-2-4-13(10)17-15/h1-7,18H,8H2,(H,17,20)
InChIKeyOLUKILHGKRVDCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Alsterpaullone (CAS 237430-03-4) Procurement Guide: A Potent CDK and GSK-3β Inhibitor


Alsterpaullone (9-Nitropaullone; NSC 705701), a synthetic derivative within the paullone class, is a potent, ATP-competitive, and reversible inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). It exhibits a broad kinase inhibition profile, with reported IC50 values of 35 nM for CDK1/cyclin B, 15 nM for CDK2/cyclin A, 200 nM for CDK2/cyclin E, 40 nM for CDK5/p35, and 4 nM for both GSK-3α and GSK-3β [1]. Beyond kinase inhibition, alsterpaullone has been shown to induce G2/M cell cycle arrest and apoptosis via mitochondrial perturbation and caspase activation, contributing to its anti-proliferative effects in various cancer cell lines [2][3].

Why Alsterpaullone Cannot Be Readily Substituted: Critical Procurement Considerations


Generic substitution among CDK or GSK-3β inhibitors is not feasible due to significant differences in potency, selectivity profiles, and off-target effects. While paullones like kenpaullone share a core scaffold, the 9-nitro substitution of alsterpaullone dramatically alters its kinase inhibition profile, notably increasing its potency against GSK-3β and CDK2/cyclin A while also shifting its functional cellular effects, such as apoptosis induction via mitochondrial perturbation [1][2]. Furthermore, alsterpaullone's distinct mechanism of action, which involves uncoupling cell cycle arrest from apoptosis in certain contexts, contrasts with other CDK inhibitors like flavopiridol or roscovitine, underscoring that compounds cannot be assumed to be functionally equivalent based on class alone [3]. These quantitative and mechanistic distinctions necessitate a careful, data-driven approach to selecting the appropriate compound for specific research applications.

Quantitative Differentiation of Alsterpaullone Against Closest Analogs


Enhanced CDK1/Cyclin B Inhibition Compared to Parent Scaffold

Alsterpaullone exhibits a 200-fold improvement in CDK1/cyclin B inhibitory potency compared to the unsubstituted parent compound, paullone. This is a direct result of the 9-nitro substitution on the indole ring [1].

Kinase Inhibition Cell Cycle Regulation Paullone SAR

Potency Advantage Over Kenpaullone Against CDK1/Cyclin B and CDK2/Cyclin A

Compared to its 9-bromo analog kenpaullone, alsterpaullone demonstrates markedly superior potency against key CDKs. The nitro substitution confers an 11.4-fold increase in CDK1/cyclin B inhibition and a 45.3-fold increase against CDK2/cyclin A [1].

CDK Inhibition Paullone Derivatives Enzyme Assay

Superior GSK-3β Inhibition: A Key Differentiator for Neurodegeneration Research

Alsterpaullone is one of the most potent paullone-derived GSK-3β inhibitors reported, with an IC50 of 4 nM. This potency is significantly higher than its inhibition of most CDKs and is a defining feature of its profile compared to analogs like kenpaullone, which lacks such pronounced GSK-3β selectivity [1]. This high potency enables its use in exploring tau phosphorylation and other GSK-3β-mediated pathways.

GSK-3β Inhibition Neuroprotection Alzheimer's Disease

Mechanistic Distinction: Uncoupling Cell Cycle Arrest from Apoptosis

A key mechanistic feature of alsterpaullone is the separation of its cell cycle and apoptotic effects. In Jurkat cells, co-treatment with the pan-caspase inhibitor ZVAD blocks alsterpaullone-induced apoptosis but does not prevent cell cycle arrest. This indicates that its anti-proliferative CDK-inhibitory activity is functionally distinct from its mitochondrial-mediated apoptotic activity [1].

Apoptosis Cell Cycle Arrest Mechanism of Action

Cellular Potency: Anti-Proliferative Activity in Colon Cancer Cells

Alsterpaullone exhibits remarkable antitumor activity in vitro, with reported growth inhibition in the low nanomolar range against the colon cancer cell line HCT-116 . This demonstrates that its potent kinase inhibition translates effectively to a cellular context, a critical consideration for cell-based studies.

Cancer Cell Biology Cytotoxicity In Vitro Pharmacology

Alsterpaullone: Recommended Research and Industrial Application Scenarios


Advanced Mechanistic Studies of GSK-3β in Neurodegeneration

Alsterpaullone's sub-nanomolar potency against GSK-3β (IC50 = 4 nM) makes it an ideal tool for investigating GSK-3β-mediated pathways, such as tau hyperphosphorylation in Alzheimer's disease models [1]. Its ability to inhibit tau phosphorylation in vivo and ex vivo in brain slice models supports its use in studies aimed at validating GSK-3β as a therapeutic target for neurodegenerative disorders [2].

Dissecting the Interplay Between Cell Cycle and Apoptosis in Cancer

The unique property of alsterpaullone to induce both G2/M cell cycle arrest and mitochondrial-mediated apoptosis, which can be functionally uncoupled using caspase inhibitors like ZVAD, provides a powerful experimental system [3]. This enables researchers to delineate the specific contributions of CDK inhibition versus mitochondrial perturbation to the compound's overall cytotoxic effect in leukemia and other cancer cell lines.

Benchmarking Novel CDK2/cyclin A or CDK1 Inhibitors

Given its high potency against CDK2/cyclin A (IC50 = 15 nM) and CDK1/cyclin B (IC50 = 35 nM), alsterpaullone serves as an excellent positive control and benchmarking standard in enzymatic assays for the development and screening of next-generation CDK inhibitors [1]. Its well-characterized SAR and the availability of numerous derivatives further establish its utility as a reference compound [4].

Investigating Podocyte Protection and Kidney Injury Mechanisms

Recent high-content screening studies have identified alsterpaullone as a potent podocyte-protective agent. In an in vitro model of puromycin aminonucleoside (PAN)-mediated injury, alsterpaullone provided maximal protection against injury to the cytoskeleton, outperforming related paullones like kenpaullone [5]. This application scenario supports its use in nephrology research focused on glomerular disease mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alsterpaullone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.